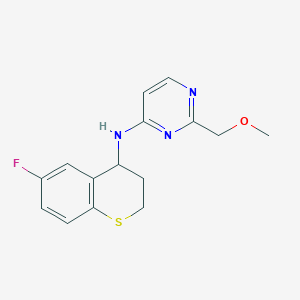
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine is a synthetic organic compound that combines a fluorinated thiochromene moiety with a methoxymethyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Thiochromene Core: The thiochromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, with an appropriate fluorinated reagent under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Pyrimidine Coupling: The methoxymethyl-substituted pyrimidine can be synthesized separately and then coupled to the thiochromene core using a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety, continuous flow reactors could be employed.
Catalysis: Use of catalysts to lower activation energy and increase reaction rates.
Purification: Advanced purification techniques such as crystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiochromene core, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine-substituted positions or the methoxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Pyrimidines: From reduction reactions.
Substituted Derivatives: From nucleophilic or electrophilic substitutions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the thiochromene ring play crucial roles in binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methyl)pyrimidin-4-amine: Lacks the methoxymethyl group.
Uniqueness
Fluorine Substitution: The presence of fluorine enhances the compound’s stability and lipophilicity, which can improve its pharmacokinetic properties.
Methoxymethyl Group: This group can influence the compound’s solubility and reactivity, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-20-9-15-17-6-4-14(19-15)18-12-5-7-21-13-3-2-10(16)8-11(12)13/h2-4,6,8,12H,5,7,9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNQFKXWUKQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)NC2CCSC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate](/img/structure/B7095333.png)
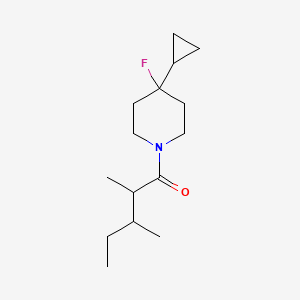
![4-[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazine-1-carbonyl]-3-fluorobenzenesulfonic acid](/img/structure/B7095344.png)
![(3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B7095360.png)
![6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone](/img/structure/B7095369.png)
![6-[(4,4-Diethyl-2-oxopyrrolidin-3-yl)amino]-5-fluoropyridine-3-carbonitrile](/img/structure/B7095379.png)
![2,4-Diethyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B7095387.png)
![[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol](/img/structure/B7095390.png)
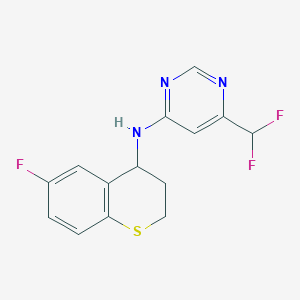
![6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095412.png)
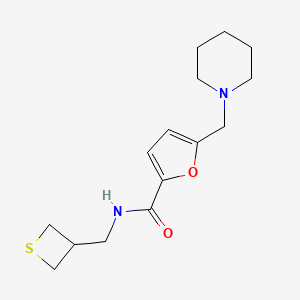
![2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095424.png)
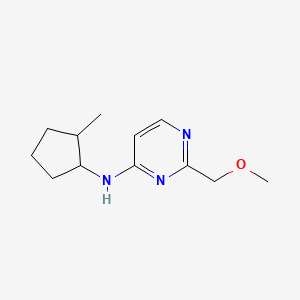
![N-[(3-chloro-4-iodophenyl)methyl]-3-hydroxypropanamide](/img/structure/B7095436.png)
